molecular formula C21H21NO3 B3885703 7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

Cat. No.: B3885703
M. Wt: 335.4 g/mol
InChI Key: WRKNCGBLJWHTCH-UHFFFAOYSA-N
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Description

7-Hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and drug discovery research. The chromen-4-one scaffold, also known as chromone, is a privileged structure in drug design due to its wide range of reported biological activities . This specific compound features a 7-hydroxy group and a piperidinylmethyl substitution at the 8-position, a structural motif found in several biologically active analogs. Published research on highly similar structures indicates that such compounds are frequently investigated for their potential as enzyme inhibitors and as cytotoxic agents in oncology research . For instance, structural analogs with piperidine substitutions have been identified as ligands for the enzyme Kallikrein 7 . Furthermore, various 3-phenylchromen-4-one derivatives have demonstrated potent anticancer activity in vitro, with mechanisms often involving the induction of apoptosis and cell cycle arrest in various human cancer cell lines . This makes them valuable chemical tools for probing biological pathways involved in cell proliferation. Researchers utilize this compound strictly as a reference standard or as a building block for the synthesis of novel derivatives in early-stage pharmacological profiling and hit-to-lead optimization campaigns. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-19-10-9-16-20(24)18(15-7-3-1-4-8-15)14-25-21(16)17(19)13-22-11-5-2-6-12-22/h1,3-4,7-10,14,23H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKNCGBLJWHTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxy group at the 7th position can be introduced via a hydroxylation reaction using a suitable oxidizing agent.

    Piperidin-1-ylmethyl Substitution: The piperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-phenyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the piperidin-1-ylmethyl group play crucial roles in its biological activity. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogues from the literature:

Compound Name (Reference) R3 Substituent R6 Substituent R7 Substituent R8 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound Phenyl - Hydroxy Piperidin-1-ylmethyl C21H21NO3 333.39* N/A (Structural focus)
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-(hydroxymethyl)piperidinyl)methyl]-4H-chromen-4-one 4-Methoxyphenyl - Hydroxy (4-Hydroxymethylpiperidinyl)methyl C23H25NO5 395.45 Yield: 27%; mp 195–197 °C
7-Hydroxy-8-[(4-methylpiperidinyl)methyl]-4-phenyl-6-propyl-4H-chromen-2-one - Propyl Hydroxy (4-Methylpiperidinyl)methyl C25H29NO3 391.51 ChemSpider ID: 4732593
8-[(Dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one Phenyl Ethyl Hydroxy Dimethylaminomethyl C21H23NO3 337.42 ChemSpider ID: 2602198
7-Methoxy-8-methyl-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one 1-Phenylpyrazol-4-yl - Methoxy Methyl C21H17F3N2O3 402.38 Trifluoromethyl group (electron-withdrawing)
Key Observations:

Substituent Effects on Polarity: The target compound’s piperidinylmethyl group (R8) contributes to moderate polarity compared to dimethylaminomethyl (), which is more polar due to tertiary amine functionality. The 4-hydroxymethylpiperidinyl substituent in enhances hydrophilicity, reflected in its higher molecular weight (395.45 g/mol) and melting point (195–197 °C).

4-Methoxyphenyl at R3 () increases electron density, which may enhance antioxidant activity via radical stabilization .

Steric and Functional Group Diversity: 6-Propyl () and 6-ethyl () substituents increase lipophilicity, which could improve membrane permeability.

Biological Activity

Overview

7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE is a synthetic compound classified as a chromen-4-one derivative. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features, particularly the hydroxy group at the 7th position and the piperidin-1-ylmethyl group, play significant roles in its biological efficacy.

PropertyDetails
IUPAC Name7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
LogP3.847
Polar Surface Area40.854

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : The compound interacts with cellular receptors, modulating various signaling pathways that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is vital for its potential use in cancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bactericidal Action : Demonstrated activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for staphylococcal and enterococcal strains. The compound shows a bactericidal effect by inhibiting protein synthesis and nucleic acid production .

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro studies:

  • Cell Line Studies : It has exhibited cytotoxic effects against multiple cancer cell lines, inducing apoptosis via intrinsic pathways. Specific studies have noted IC50 values indicating significant growth inhibition .

Study on Antimicrobial Properties

In a recent study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Results showed that it significantly reduced biofilm formation by up to 90% against Candida tropicalis and other strains .

Study on Anticancer Effects

Another investigation focused on its effects on breast cancer cell lines, where it was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. Basic Research Focus

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: methanol/0.1% formic acid (70:30) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 364.2 .
  • Elemental analysis : Acceptable C, H, N deviations ≤ 0.4% .

How does the piperidinylmethyl group influence pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity : Measure logP via shake-flask method; the piperidinyl group increases solubility in polar solvents but may reduce BBB penetration .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor phase I metabolites via LC-MS/MS .

What strategies mitigate challenges in enantiomer separation for chiral analogs?

Q. Advanced Research Focus

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in ethanol/water mixtures .

How can structure-activity relationships (SAR) guide functional group modifications?

Q. Basic Research Focus

  • Core modifications : Replace the 3-phenyl group with heteroaryl rings (e.g., pyridyl) to enhance π-π stacking .
  • Piperidine substitution : Introduce methyl or fluoro groups to modulate steric bulk and metabolic stability .
    Validation : Test analogs in parallel using high-throughput screening (HTS) platforms .

What safety protocols are critical during handling?

Q. Basic Research Focus

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (refer to GHS Category 2B) .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How can researchers address low reproducibility in synthetic batches?

Q. Advanced Research Focus

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction intermediates .
  • DoE optimization : Use factorial design to evaluate interactions between temperature, solvent, and catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE
Reactant of Route 2
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7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

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